![molecular formula C11H13IN4O2 B13505984 tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines This compound is characterized by the presence of an iodine atom at the 7th position of the pyrrolo[2,1-f][1,2,4]triazine ring and a tert-butyl carbamate group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate involves several steps:
Starting Materials: The synthesis begins with pyrrole, chloramine, and formamidine acetate as the primary starting materials.
Formation of Pyrrolo[2,1-f][1,2,4]triazine: The pyrrolo[2,1-f][1,2,4]triazine core is constructed through a series of reactions involving the cyclization of pyrrole with formamidine acetate.
Carbamate Formation: The final step involves the reaction of the iodinated pyrrolo[2,1-f][1,2,4]triazine with tert-butyl isocyanate to form the tert-butyl carbamate group.
Analyse Chemischer Reaktionen
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or phosphines under appropriate conditions.
Oxidation and Reduction:
Cycloaddition Reactions: The pyrrolo[2,1-f][1,2,4]triazine ring can participate in cycloaddition reactions, forming various fused ring systems.
Common reagents used in these reactions include sodium hydride, lithium diphenylphosphide, and various electrophilic halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Wirkmechanismus
The mechanism of action of tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate involves its interaction with molecular targets such as kinases and enzymes. The iodine atom and the pyrrolo[2,1-f][1,2,4]triazine ring play crucial roles in binding to the active sites of these targets, inhibiting their activity and modulating biological pathways . The compound’s effects are mediated through the inhibition of specific kinases involved in cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate can be compared with other similar compounds:
tert-Butyl N-{7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: This compound has a bromine atom instead of iodine at the 7th position.
tert-Butyl N-{7-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: The chlorine analog also shows similar reactivity but may differ in its pharmacokinetic properties and binding affinity to molecular targets.
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound lacks the tert-butyl carbamate group, which may affect its solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13IN4O2 |
|---|---|
Molekulargewicht |
360.15 g/mol |
IUPAC-Name |
tert-butyl N-(7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate |
InChI |
InChI=1S/C11H13IN4O2/c1-11(2,3)18-10(17)15-9-7-4-5-8(12)16(7)14-6-13-9/h4-6H,1-3H3,(H,13,14,15,17) |
InChI-Schlüssel |
HVCHAQVWMQRXFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=NN2C1=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


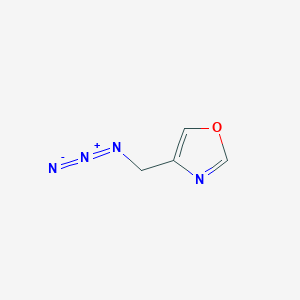

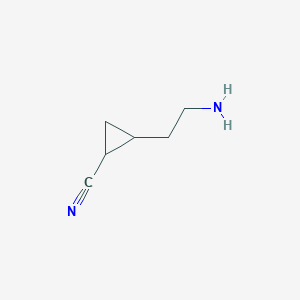
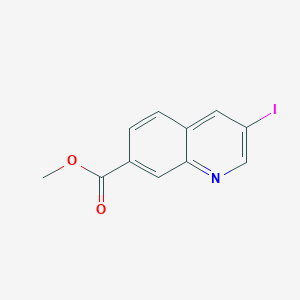
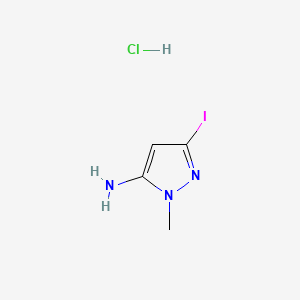

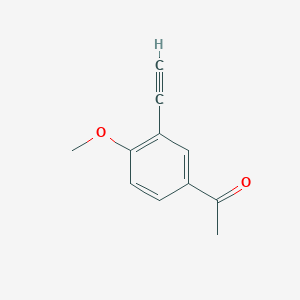

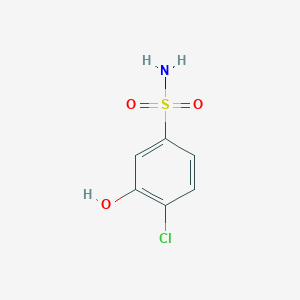
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)

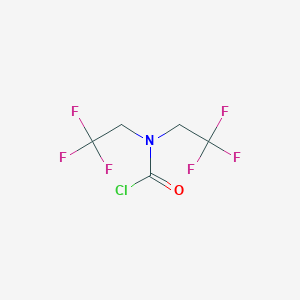
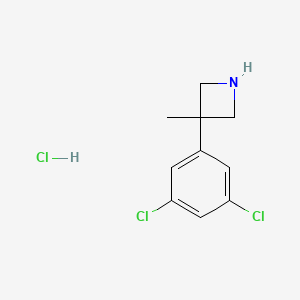
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
